N-Arylation of 4-Aminoacridine
In the copper diacetate-catalyzed phenylation of 4-aminoacridine, Bis(acetato-O)triphenylbismuth(V) (Ph3Bi(OAc)2) afforded the N-phenyl derivative in good yields. Under identical or directly comparable catalytic conditions, phenylboronic acid (PhB(OH)2) produced only moderate yields, while the reaction with in situ generated phenyllead triacetate failed entirely [1].
PhB(OH)2: Moderate
PhPb(OAc)3: 0%
| Evidence Dimension | Yield of N-phenyl-4-aminoacridine |
|---|---|
| Target Compound Data | Good yield (qualitative description in source; exact percentage not reported) |
| Comparator Or Baseline | PhB(OH)2: Moderate yield; Phenyllead triacetate: Failed (0% yield) |
| Quantified Difference | Ph3Bi(OAc)2: Good; PhB(OH)2: Moderate; PhPb(OAc)3: None |
| Conditions | Cu(OAc)2-catalyzed phenylation of 4-aminoacridine; room temperature |
Why This Matters
This direct three-way comparison provides a clear basis for reagent selection in medicinal chemistry applications where N-arylation of heterocyclic scaffolds is required, demonstrating that Ph3Bi(OAc)2 outperforms a common boronic acid and entirely eclipses the corresponding lead reagent.
- [1] Letters in Organic Chemistry, 2004, 1(1), New DNA Intercalating Acridinic Ligands: Comparative Copper-Catalyzed N-Arylation Reactions of 4-Aminoacridine with Organobismuth, Organoboron and Organolead Compounds. View Source
